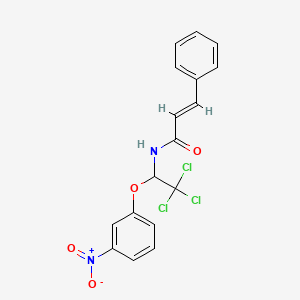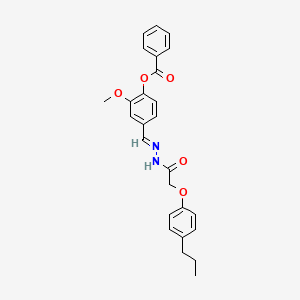
2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, an ethoxy group, a hydroxyphenyl group, and a morpholinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under controlled conditions.
Introduction of the ethoxy and hydroxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the morpholinyl group: This step may involve nucleophilic substitution reactions where the morpholinyl group is attached to the ethyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the cyano group would yield primary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide: Lacks the ethoxy group.
2-Cyano-3-(3-ethoxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide: Lacks the hydroxy group.
2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide: Lacks the morpholinyl group.
Uniqueness
The presence of both the ethoxy and hydroxy groups on the phenyl ring, along with the morpholinyl group, makes 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide unique
Propriétés
Formule moléculaire |
C18H23N3O4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-17-12-14(3-4-16(17)22)11-15(13-19)18(23)20-5-6-21-7-9-24-10-8-21/h3-4,11-12,22H,2,5-10H2,1H3,(H,20,23)/b15-11+ |
Clé InChI |
TWAIOCFUGVBMEN-RVDMUPIBSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene](/img/structure/B11972673.png)
![2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972694.png)
![3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972698.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B11972706.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972709.png)
![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11972719.png)
![6-phenyl-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11972725.png)
![4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11972727.png)
